molecular formula C14H9FN6 B11072145 N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B11072145
M. Wt: 280.26 g/mol
InChI Key: UWMBHUNRBJAOAU-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-N-[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINE is a synthetic compound that belongs to the class of heterocyclic organic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-N-[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetraazoloquinoxaline Core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve nucleophilic substitution reactions where a fluorophenyl group is introduced to the core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the tetraazoloquinoxaline core.

    Reduction: Reduction reactions could modify the functional groups attached to the core.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Medicine

    Therapeutics: Potential use in the treatment of diseases, depending on its biological activity and mechanism of action.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might involve interaction with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-N-[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINE
  • N-(3-BROMOPHENYL)-N-[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINE

Uniqueness

The presence of the fluorine atom in N-(3-FLUOROPHENYL)-N-[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALIN-4-YLAMINE might confer unique electronic properties, potentially enhancing its reactivity or biological activity compared to its chloro- or bromo- counterparts.

Properties

Molecular Formula

C14H9FN6

Molecular Weight

280.26 g/mol

IUPAC Name

N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

InChI

InChI=1S/C14H9FN6/c15-9-4-3-5-10(8-9)16-13-14-18-19-20-21(14)12-7-2-1-6-11(12)17-13/h1-8H,(H,16,17)

InChI Key

UWMBHUNRBJAOAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)NC4=CC(=CC=C4)F

Origin of Product

United States

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